molecular formula C20H23N3O2 B7169568 N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-3,4-dihydro-2H-chromene-4-carboxamide

N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-3,4-dihydro-2H-chromene-4-carboxamide

Cat. No.: B7169568
M. Wt: 337.4 g/mol
InChI Key: LRBKRQLRQYSGFK-UHFFFAOYSA-N
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Description

N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-3,4-dihydro-2H-chromene-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, a pyridine ring, and a chromene moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-3,4-dihydro-2H-chromene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-20(17-8-12-25-18-6-2-1-5-16(17)18)22-14-15-7-9-21-19(13-15)23-10-3-4-11-23/h1-2,5-7,9,13,17H,3-4,8,10-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBKRQLRQYSGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3CCOC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-3,4-dihydro-2H-chromene-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and pyridine intermediates, which are then coupled with the chromene derivative under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-3,4-dihydro-2H-chromene-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-3,4-dihydro-2H-chromene-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-3,4-dihydro-2H-chromene-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyrrolidin-2-ylpyridine
  • 3,5-Dibromo-1-tetrahydro-2H-pyran-2-yl-1H-1,2,4-triazole

Uniqueness

N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-3,4-dihydro-2H-chromene-4-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

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